2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic core (pyrazole and pyrimidine rings) with a phenyl group at position 1 and an acetamide moiety substituted with a 2-methoxyphenoxy group. The 2-methoxyphenoxy substituent may enhance solubility or modulate electronic effects, influencing binding affinity in biological targets .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-16-9-5-6-10-17(16)29-12-18(26)23-24-13-21-19-15(20(24)27)11-22-25(19)14-7-3-2-4-8-14/h2-11,13H,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTBJLALLZLGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Compound from : Structure: 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide. Key Differences: Replaces the 2-methoxyphenoxy group with a 2,4-dichlorophenoxy moiety and introduces a 4-methylbenzyl substituent.
- Compound from : Structure: Derivatives synthesized via reactions with α-chloroacetamides, yielding N-substituted pyrazolo-pyrimidinones. Key Differences: Substitutions at the acetamide nitrogen (e.g., 4-chlorobenzyl) instead of the 2-methoxyphenoxy chain. These modifications may affect steric hindrance and hydrogen-bonding capacity .
Thiadiazole-Based Analogues ()
- 5k (2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide): Core: 1,3,4-Thiadiazole instead of pyrazolo-pyrimidine. Shared Feature: Retains the 2-methoxyphenoxy acetamide side chain. Physicochemical Data: Melting point 135–136°C, yield 72% .
- 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Substituent: Benzylthio group at the thiadiazole ring. Physicochemical Data: Melting point 135–136°C, yield 85% .
Substituent-Driven Comparisons
- 2-Methoxyphenoxy Group: Present in both the target compound and thiadiazole derivatives (e.g., 5k, 5m). The methoxy group’s electron-donating nature may enhance stability or interaction with aromatic residues in biological targets .
- Chlorinated Analogues: ’s 5o (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide): Incorporates a 4-chlorobenzylthio group.
Physicochemical and Spectral Data
Research Findings and Implications
- Synthetic Accessibility: Thiadiazole derivatives (e.g., 5k, 5m) exhibit higher yields (72–85%) compared to pyrazolo-pyrimidinones, which often require multi-step synthesis (e.g., reports yields ~45–78%) .
- SAR Insights: The 2-methoxyphenoxy group’s presence across multiple scaffolds (thiadiazole, pyrazolo-pyrimidinone) highlights its versatility in drug design, balancing hydrophilicity and aromatic interactions .
Preparation Methods
Preparation of 1-Phenyl-1H-Pyrazol-3-Amine
The starting material, 1-phenyl-1H-pyrazol-3-amine, is synthesized via:
- Condensation of phenylhydrazine with ethyl cyanoacetate in ethanol under reflux, yielding 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
- Hydrolysis of the nitrile group using aqueous HCl to afford the amine.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: 80°C, 6 hours
- Yield: 78%
Cyclocondensation with β-Diketones
The pyrazolopyrimidine core is formed by reacting 1-phenyl-1H-pyrazol-3-amine with ethyl acetoacetate in acetic acid:
$$
\text{1-Phenyl-1H-pyrazol-3-amine} + \text{Ethyl acetoacetate} \xrightarrow{\text{AcOH, Δ}} \text{4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine}
$$
Optimized Parameters :
- Molar ratio (amine: diketone): 1:1.2
- Reaction time: 4 hours
- Yield: 82%
- Characterization: IR (KBr) υ = 1685 cm⁻¹ (C=O), $$^1$$H NMR (DMSO-d6) δ 8.21 (s, 1H, pyrimidine-H).
Functionalization with the Acetamide Side Chain
Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride
2-(2-Methoxyphenoxy)acetic acid is prepared via Williamson ether synthesis:
- Etherification : 2-Methoxyphenol reacts with chloroacetic acid in NaOH/ethanol.
- Chlorination : The resulting acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
Reaction Conditions :
- Temperature: 0–5°C (chlorination)
- Yield: 89%
Acylation of the Pyrazolopyrimidine Amine
The 5-amino group of the pyrazolopyrimidine core is acylated with 2-(2-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine} + \text{2-(2-Methoxyphenoxy)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Optimized Parameters :
- Molar ratio (amine: acyl chloride): 1:1.5
- Reaction time: 3 hours
- Yield: 75%
- Purification: Recrystallization from ethanol-DMF (2:1)
Spectroscopic Characterization and Analytical Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Alternative Synthetic Routes and Comparative Analysis
Friedel-Crafts Acylation Approach
A patent method employs AlCl₃-catalyzed acylation to introduce the 2-thienyl group to pyrazolopyrimidines. Adapting this for the acetamide side chain:
Grignard Reaction for Side Chain Installation
Using a 2-methoxyphenoxy Grignard reagent to react with a cyano intermediate (e.g., pyrazolopyrimidine-5-carbonitrile):
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl₂) improves ring closure efficiency.
- Acylation Side Reactions : Controlled stoichiometry of acyl chloride and low temperatures minimize over-acylation.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) resolves unreacted starting materials.
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